![molecular formula C11H17N3O B3018018 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1286698-27-8](/img/structure/B3018018.png)
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone
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Overview
Description
“1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone” is a chemical compound that has not been extensively studied. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known to exhibit a broad range of chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features make it a promising candidate for drug design. Researchers have investigated its potential as an antiparasitic agent, particularly against Leishmania parasites . Additionally, molecular simulation studies have highlighted its favorable binding pattern in the active site of LmPTR1, an enzyme associated with Leishmania . Further exploration of its pharmacological properties could lead to novel therapeutic agents.
Coordination Chemistry and Ligand Design
Tris(pyrazolyl)methane (Tpm) ligands, including our compound, play a crucial role in coordination chemistry. These ligands exhibit versatile binding capabilities with transition metal complexes . For instance, TpRh(CO)2 (where Tp = HB-Pz3*, Pz* = 3,5-dimethylpyrazolyl) has been employed to activate C-H bonds . Investigating the coordination behavior of our compound with various metals could yield valuable insights for catalysis and materials science.
Crystallography and Polymorphism Studies
Single crystals of 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone have been grown, revealing two distinct polymorphs . Crystallographic analysis provides essential information about molecular packing, intermolecular interactions, and crystal structures. Researchers explore these polymorphs to understand their stability, solubility, and potential applications in materials science.
Organic Synthesis and C–F Activation
The compound’s synthesis involves a C–F activation strategy, utilizing 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) . Investigating such activation pathways contributes to the development of efficient synthetic methods and expands our toolbox for organic transformations.
Antibacterial and Antiviral Activities
Sulfonamide-containing compounds, like our compound, have demonstrated antibacterial and antiviral properties . Researchers have explored their potential against various pathogens, including HIV . Investigating the mechanism of action and optimizing their activity could lead to new antimicrobial agents.
Materials Science and Molecular Design
Understanding the electronic and structural properties of our compound is essential for materials science. Density functional theory (DFT) calculations have revealed its energetics and similarity to the unmethylated analog . Researchers can leverage this knowledge to design functional materials, such as sensors, catalysts, or molecular switches.
Garrison, B. B., Duhamel, J. E., Antoine, N., Symes, S. J. K., Grice, K. A., McMillen, C. D., & Pienkos, J. A. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2024(2), M1823. Read more Molecular simulation study. Synthesis, antileishmanial, antimalarial evaluation and molecular simulation study of 1,3,4-thiadiazole derivatives. (2024). Read more Sulfonamide derivatives. Molecules, 17(11), 12961. (2012). Read more
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptors such as theH4 receptor , which is expressed in the membrane of immune cells . This receptor is responsible for histamine-induced chemotaxis and is a potential target for the design and synthesis of new compounds for treating chronic inflammatory diseases .
Mode of Action
It’s worth noting that similar compounds have shown activity on theribosomal s6 kinase p70S6Kβ (S6K2) . This suggests that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Based on the potential interaction with the h4 receptor and s6k2, it can be inferred that the compound may influenceinflammatory pathways and protein synthesis pathways .
Result of Action
Given the potential interaction with the h4 receptor and s6k2, it can be inferred that the compound may have effects oncellular chemotaxis and protein synthesis .
properties
IUPAC Name |
1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-10(15)13-7-3-11(4-8-13)9-14-6-2-5-12-14/h2,5-6,11H,3-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZZEJKKXSCYDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone |
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